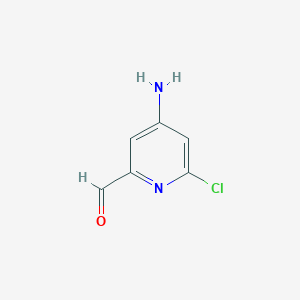

4-Amino-6-chloropicolinaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

1060809-65-5 |

|---|---|

Molecular Formula |

C6H5ClN2O |

Molecular Weight |

156.57 g/mol |

IUPAC Name |

4-amino-6-chloropyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H5ClN2O/c7-6-2-4(8)1-5(3-10)9-6/h1-3H,(H2,8,9) |

InChI Key |

WULNKBTWIAYXJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C=O)Cl)N |

Origin of Product |

United States |

The Picolinaldehyde Core: a Gateway to Molecular Complexity

The picolinaldehyde core, characterized by a formyl group at the 2-position of the pyridine (B92270) ring, is a versatile synthetic intermediate. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and oxidations. This reactivity allows for the facile introduction of diverse functional groups and the construction of more complex molecular frameworks.

The significance of the picolinaldehyde unit is underscored by its prevalence in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its ability to participate in multicomponent reactions further enhances its appeal, enabling the rapid assembly of intricate molecular structures from simple precursors.

Halogenated and Aminated Pyridine Scaffolds: Tuning Electronic Properties and Reactivity

Halogenated Pyridines: Versatile Synthetic Intermediates

The presence of a chlorine atom, as seen in 4-Amino-6-chloropicolinaldehyde, offers a versatile handle for cross-coupling reactions. acs.org Catalytic methods, such as Suzuki, Stille, and Buchwald-Hartwig reactions, enable the formation of new carbon-carbon and carbon-heteroatom bonds at the chlorinated position. This capability is instrumental in the construction of complex biaryl structures and other elaborate molecular designs. Furthermore, the electron-withdrawing nature of the chlorine atom can influence the reactivity of other positions on the pyridine ring.

Aminated Pyridines: Modulators of Biological Activity

The amino group, particularly when positioned at the 4-position of the pyridine ring, can significantly impact a molecule's biological activity. This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. Additionally, the amino group can be readily derivatized to generate a wide range of amides, sulfonamides, and other functionalities, further expanding the accessible chemical space.

Reactivity Profiles and Mechanistic Studies of 4 Amino 6 Chloropicolinaldehyde

Electrophilic Reactivity of the Aldehyde Moiety

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition to the aldehyde group is a fundamental reaction of 4-Amino-6-chloropicolinaldehyde. Various nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the pi bond and pushing electron density onto the oxygen atom. This results in a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product. The reactivity of the aldehyde can be enhanced by the electron-withdrawing nature of the pyridine (B92270) ring and the chloro substituent.

Table 1: Examples of Nucleophilic Addition Reactions with Aldehydes

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Organometallic | Grignard Reagents (R-MgX) | Secondary Alcohol |

| Organometallic | Organolithium Reagents (R-Li) | Secondary Alcohol |

While specific studies on this compound are limited, the reaction with Grignard reagents is expected to proceed via a standard nucleophilic addition mechanism. researchgate.netresearchgate.net The magnesium in the Grignard reagent would likely coordinate to the carbonyl oxygen and the pyridine nitrogen, enhancing the electrophilicity of the carbonyl carbon. Subsequent attack by the carbanionic R-group of the Grignard reagent would lead to the formation of a secondary alcohol after an acidic workup. researchgate.netresearchgate.net The reaction of 4-amino-pyrimidines with Grignard reagents has been shown to yield keto products or undergo unusual reaction pathways leading to dihydropyrimidines depending on the reaction conditions. nih.gov

Condensation Reactions with Nitrogen-Containing Nucleophiles

The aldehyde group readily undergoes condensation reactions with primary amines and their derivatives to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate followed by dehydration.

The reaction initiates with the nucleophilic attack of the nitrogen atom of the amine on the carbonyl carbon. Proton transfer from the nitrogen to the oxygen forms a neutral hemiaminal (or carbinolamine). Acid catalysis facilitates the protonation of the hydroxyl group, converting it into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen results in the formation of the C=N double bond of the imine.

Table 2: Common Nitrogen-Containing Nucleophiles for Condensation Reactions

| Nucleophile | Product |

| Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Hydroxylamine (B1172632) (NH₂OH) | Oxime |

| Hydrazine (NH₂NH₂) | Hydrazone |

| Semicarbazide (NH₂NHC(O)NH₂) | Semicarbazone |

The synthesis of Schiff bases from various aldehydes and amines is a well-established transformation. nih.govbeilstein-journals.orgchiralen.comnih.gov These reactions are often reversible and can be driven to completion by removing water from the reaction mixture.

Nucleophilic Reactivity of the Amino Group and Pyridine Nitrogen

The presence of lone pairs of electrons on the amino group and the pyridine nitrogen imparts nucleophilic character to the molecule, allowing for reactions with various electrophiles.

Reactions with Electrophiles at the Amino Group

The primary amino group at the C4-position is nucleophilic and can react with a variety of electrophiles, such as acylating and alkylating agents.

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding N-substituted amides. google.comnih.govsigmaaldrich.com This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to expel a leaving group (e.g., chloride). The synthesis of N-(6-chloro-4-formylpyridin-2-yl)acetamide has been reported, demonstrating the feasibility of acylating an amino group on a similar pyridine scaffold. chiralen.comchiralen.com

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and poly-alkylated products. More sophisticated methods, such as reductive amination or specialized catalytic systems, may be required for selective mono-alkylation. The synthesis of 4-alkylamino-6-chloroquinolines has been described, indicating that alkylation of an amino group on a related heterocyclic system is possible. researchgate.net

Chelation and Ligand Formation with Metal Centers via Pyridine Nitrogen

The pyridine nitrogen and the amino group can act as coordination sites for metal ions, forming stable chelate complexes. nih.govnih.govwikipedia.orgat.ua The ability of a molecule to bind to a metal ion through two or more donor atoms is known as chelation, and it often leads to enhanced stability of the resulting complex.

The lone pair on the pyridine nitrogen can coordinate to a metal center. In conjunction with the adjacent amino group, this compound can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The specific coordination geometry and the properties of the resulting complex will depend on the nature of the metal ion and the reaction conditions. The study of transition metal complexes with amino acid derivatives is a vast field, with applications in catalysis and materials science. wikipedia.orgat.ua

Reactivity of the Halogen Substituent (Chlorine)

The chlorine atom at the C6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-pyridine with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govresearchgate.netnih.govresearchgate.net This is a powerful method for forming carbon-carbon bonds and would allow for the introduction of a wide range of aryl and vinyl substituents at the C6-position. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the chloro-pyridine with an amine. researchgate.netbeilstein-journals.orgwikipedia.orgacsgcipr.orglibretexts.orgyoutube.com This provides a direct route to synthesize various N-aryl and N-alkyl derivatives at the C6-position. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination. The choice of ligand on the palladium catalyst is often crucial for achieving high yields and broad substrate scope. wikipedia.orglibretexts.org

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing for the construction of more complex molecular architectures.

No Publicly Available Research Found for this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no specific research published on the chemical compound This compound . Consequently, detailed information regarding its reactivity profiles, mechanistic studies, and participation in specific chemical transformations as outlined in the requested article structure is not available.

The investigation sought to uncover data on key areas of its chemical behavior, including:

Nucleophilic Aromatic Substitution (SNAr) Pathways: No studies detailing the substitution of the chlorine atom on the picolinaldehyde ring with various nucleophiles were found.

Cross-Coupling Reactions: There is no documented evidence of this compound being used as a halide partner in cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings.

Mechanistic Investigations: In the absence of reactivity studies, no research into the mechanisms of its potential transformations, including transition state analysis or kinetic studies, has been published.

While general principles of reactivity for related structures—such as other substituted chloropyridines or aromatic aldehydes—are well-established in organic chemistry, any extrapolation of these principles to this compound would be purely speculative and would not meet the requirement for scientifically accurate, data-driven content.

For progress in understanding the chemical properties of this specific molecule, new laboratory research would be required to synthesize and characterize it, followed by systematic studies of its reactivity in the aforementioned reaction types. Until such research is conducted and published in peer-reviewed literature, a detailed and authoritative article on its chemical behavior cannot be composed.

Derivatization and Analog Development Based on 4 Amino 6 Chloropicolinaldehyde

Synthesis of Novel Heterocyclic Systems Utilizing 4-Amino-6-chloropicolinaldehyde

The strategic placement of amino, chloro, and aldehyde groups on the pyridine (B92270) ring of this compound makes it a valuable precursor for the construction of various fused heterocyclic systems.

Fused Pyridine Derivatives (e.g., Imidazo[1,5-a]pyridines, Imidazo[1,2-a]pyridines)

While direct synthesis of imidazo[1,5-a]pyridines and imidazo[1,2-a]pyridines from this compound is not extensively documented, established synthetic routes for these bicyclic systems using analogous substituted pyridines suggest potential pathways.

Imidazo[1,5-a]pyridines: The synthesis of imidazo[1,5-a]pyridines often involves the cyclization of a 2-(aminomethyl)pyridine derivative with a suitable electrophile. For this compound, a potential strategy would involve the reduction of the aldehyde to a hydroxymethyl group, followed by conversion to an aminomethyl group. This intermediate, 4-amino-6-chloro-2-(aminomethyl)pyridine, could then undergo cyclization with various reagents such as carboxylic acids, acid chlorides, or aldehydes to furnish the corresponding 5-chloro-7-substituted-imidazo[1,5-a]pyridin-3-amine.

Imidazo[1,2-a]pyridines: The construction of the imidazo[1,2-a]pyridine (B132010) scaffold typically proceeds via the reaction of a 2-aminopyridine (B139424) with an α-haloketone (Tschitschibabin reaction) or through multicomponent reactions. In the context of this compound, the 4-amino group could potentially be transformed into a suitable functional group that facilitates cyclization. Alternatively, derivatization of the aldehyde, followed by manipulation of the amino group, could lead to precursors for imidazo[1,2-a]pyridine synthesis.

Quinazoline (B50416) and Quinoxaline (B1680401) Scaffolds

The synthesis of quinazoline and quinoxaline derivatives generally involves the reaction of anthranilic acid derivatives or o-phenylenediamines, respectively, with carbonyl compounds or their equivalents. While not a direct precursor, this compound could be incorporated into these scaffolds through multi-step synthetic sequences. For instance, the aldehyde functionality could be used to construct a key intermediate which is then cyclized to form the desired heterocyclic system.

Triazine Derivatives

The synthesis of triazine derivatives from this compound represents a more direct application of its inherent functionalities. Research has shown the synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones through the selective substitution of a chlorine atom in 2-(R,R'-amino)-4,6-dichloro-1,3,5-triazines with a hydroxide (B78521) ion. This suggests that the amino group of this compound could react with cyanuric chloride to form an intermediate that, upon further reaction, yields a triazine ring fused or substituted with the picolinaldehyde moiety.

Functionalization Strategies at the 4-Amino Group

The 4-amino group of this compound is a prime site for derivatization, allowing for the introduction of a wide range of functional groups and the modulation of the molecule's properties. Standard transformations of aromatic amines can be applied, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups, although this can sometimes be challenging and may require specific catalysts or conditions.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents such as halogens, cyano, or hydroxyl groups.

These functionalization reactions would yield a library of novel 4-substituted-6-chloropicolinaldehydes, expanding the chemical space for further derivatization or biological evaluation.

Transformations of the Aldehyde Group to Carboxylic Acids, Alcohols, and Oximes

The aldehyde group at the 2-position of the pyridine ring is another key handle for synthetic manipulation. It can be readily transformed into other important functional groups:

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent. The resulting 4-amino-6-chloropicolinic acid is a valuable intermediate for the synthesis of esters and amides.

Reduction to Alcohol: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting (4-amino-6-chloropyridin-2-yl)methanol (B11919463) can be used in ether or ester synthesis.

Formation of Oximes: Reaction of the aldehyde with hydroxylamine (B1172632) (NH₂OH) leads to the formation of the corresponding oxime. Picolinaldehyde oximes are known to be versatile intermediates in organic synthesis.

These transformations provide access to a new set of derivatives with altered electronic and steric properties, which can be crucial for tuning the biological activity of the parent compound.

Exploration of Structure-Reactivity Relationships in Synthesized Analogs

The synthesis of a diverse library of analogs based on the this compound scaffold would enable a systematic exploration of structure-reactivity relationships. By correlating the structural modifications with the observed chemical reactivity or biological activity, valuable insights can be gained.

For example, the electronic nature of the substituent at the 4-position (introduced via functionalization of the amino group) would be expected to influence the reactivity of the aldehyde group and the pyridine ring itself. Electron-donating groups would likely increase the electron density of the ring, potentially affecting its susceptibility to nucleophilic or electrophilic attack. Conversely, electron-withdrawing groups would decrease the electron density.

Similarly, the transformation of the aldehyde group into a carboxylic acid, alcohol, or oxime would significantly alter the molecule's polarity, hydrogen bonding capabilities, and steric profile. These changes would, in turn, impact how the molecule interacts with biological targets or participates in further chemical reactions. A systematic study of these analogs would provide a deeper understanding of the chemical space surrounding this versatile scaffold.

Spectroscopic Characterization for Structural Elucidation of 4 Amino 6 Chloropicolinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 4-Amino-6-chloropicolinaldehyde, distinct signals are expected for each unique proton in the molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration value of each signal provide a wealth of structural information.

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.

Aromatic Protons: The pyridine (B92270) ring contains two protons. The proton at the C-3 position and the proton at the C-5 position are in different chemical environments and will appear as distinct signals. Due to the electron-donating amino group at C-4 and the electron-withdrawing chlorine at C-6, the proton at C-5 is expected to be more deshielded (further downfield) than the proton at C-3. They would likely appear as singlets, given the substitution pattern, in the aromatic region (δ 6.0-8.5 ppm).

Amino Protons (-NH₂): The protons of the primary amino group will typically appear as a broad singlet. Its chemical shift can vary significantly (e.g., δ 4.0-6.0 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

The expected ¹H NMR spectral data, based on analysis of similar structures like 4-aminopyridine (B3432731) and other substituted picolinaldehydes, are summarized below. rsc.orgchemicalbook.com

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aldehyde (CHO) | 9.5 - 10.5 | Singlet (s) |

| Aromatic (H-5) | 7.0 - 8.0 | Singlet (s) |

| Aromatic (H-3) | 6.5 - 7.5 | Singlet (s) |

| Amino (NH₂) | 4.0 - 6.0 | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the range of δ 185-195 ppm.

Aromatic Carbons: The pyridine ring has six carbons. The carbon bearing the chlorine (C-6) and the carbon bearing the amino group (C-4) will have their chemical shifts significantly influenced by these substituents. The C-Cl bond will cause a downfield shift for C-6 (around δ 150-160 ppm), while the C-NH₂ bond will cause an upfield shift for C-4 (around δ 150-155 ppm) compared to unsubstituted pyridine. The carbon bearing the aldehyde group (C-2) will also be downfield (around δ 150-155 ppm). The remaining carbons (C-3 and C-5) will appear in the typical aromatic region (δ 110-140 ppm).

A summary of the anticipated ¹³C NMR chemical shifts is provided below, extrapolated from data on analogous compounds. rsc.orgrsc.org

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 185 - 195 |

| Aromatic (C-6-Cl) | 150 - 160 |

| Aromatic (C-4-NH₂) | 150 - 155 |

| Aromatic (C-2-CHO) | 150 - 155 |

| Aromatic (C-5) | 115 - 125 |

| Aromatic (C-3) | 105 - 115 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are employed. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). youtube.com For this compound, COSY would be used to confirm the absence of coupling between the isolated aromatic protons (H-3 and H-5) and the aldehyde proton.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It would definitively link the H-3 signal to the C-3 signal, the H-5 signal to the C-5 signal, and the aldehyde proton signal to the aldehyde carbon signal.

The aldehyde proton (CHO) showing a correlation to the C-2 and C-3 carbons.

The H-3 proton showing correlations to C-2, C-4, and C-5.

The H-5 proton showing correlations to C-4 and C-6.

The amino protons (-NH₂) showing correlations to C-3, C-4, and C-5.

These correlations would allow for the complete and unambiguous assembly of the molecular structure, confirming the positions of the aldehyde, amino, and chloro substituents on the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. bohrium.comspringerprofessional.de The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of specific functional groups, providing a molecular "fingerprint." encyclopedia.pub

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its functional groups. DFT calculations and comparison with similar molecules aid in the precise assignment of these modes. nih.govnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Description |

| N-H Stretch | 3450 - 3250 | IR, Raman | Asymmetric and symmetric stretching of the amino group. Often appears as a doublet. researchgate.net |

| C-H Stretch (Aromatic) | 3100 - 3000 | IR, Raman | Stretching of the C-H bonds on the pyridine ring. |

| C-H Stretch (Aldehyde) | 2850 - 2750 | IR, Raman | Characteristic C-H stretch of the aldehyde group, often appearing as a pair of bands (Fermi resonance). |

| C=O Stretch (Aldehyde) | 1710 - 1685 | IR, Raman | Strong absorption in the IR due to the high polarity of the carbonyl bond. nih.gov |

| N-H Bend (Scissoring) | 1650 - 1580 | IR, Raman | In-plane bending of the amino group. researchgate.net |

| C=C / C=N Stretch | 1600 - 1450 | IR, Raman | A series of bands corresponding to the stretching vibrations of the pyridine ring. |

| C-N Stretch | 1350 - 1250 | IR, Raman | Stretching of the bond between the ring and the amino group. |

| C-Cl Stretch | 800 - 600 | IR, Raman | Stretching of the carbon-chlorine bond. |

Identification of Functional Groups via Spectral Signatures

The presence and position of key functional groups in this compound are confirmed by their unique spectral signatures:

Amino Group (-NH₂): The most telling sign is the pair of N-H stretching bands in the 3450-3250 cm⁻¹ region in the IR spectrum. The N-H scissoring bend around 1650-1580 cm⁻¹ further confirms its presence. researchgate.net

Aldehyde Group (-CHO): This group is identified by two key features: the very strong C=O stretching absorption between 1710-1685 cm⁻¹ and the characteristic aldehyde C-H stretching vibrations found between 2850 and 2750 cm⁻¹. nih.govnih.gov

Substituted Pyridine Ring: A complex pattern of bands in the 1600-1450 cm⁻¹ region corresponds to the C=C and C=N skeletal vibrations of the aromatic ring. The specific pattern is indicative of the substitution pattern.

Together, these spectroscopic techniques provide a comprehensive and complementary set of data that allows for the detailed and confident structural characterization of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry distinguishes between ions with very similar nominal masses by measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's elemental formula.

While specific experimental HRMS data for this compound is not widely available in public databases, its theoretical exact mass can be calculated based on its molecular formula, C₆H₅ClN₂O. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and its fragments. The protonated molecule, [M+H]⁺, would be the most abundant ion under typical soft ionization conditions like electrospray ionization (ESI). The precise masses for the protonated species are fundamental for confirming the elemental composition.

| Isotopologue | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| ³⁵Cl | [C₆H₆³⁵ClN₂O]⁺ | 157.0163 |

| ³⁷Cl | [C₆H₆³⁷ClN₂O]⁺ | 159.0134 |

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, particularly under electron impact (EI) ionization or collision-induced dissociation (CID) in tandem MS, the molecular ion can break apart into smaller, charged fragments. chemguide.co.ukwikipedia.org The pattern of these fragments is a molecular fingerprint that helps to confirm the structure.

For this compound, several fragmentation pathways can be predicted based on its structure:

Loss of Carbon Monoxide (CO): Aldehydes commonly undergo fragmentation with the loss of a neutral CO molecule (28 Da), which would result in a fragment ion corresponding to the aminochloropyridine ring.

Loss of Chlorine Radical (•Cl): Cleavage of the carbon-chlorine bond can occur, leading to the loss of a chlorine radical (35 or 37 Da).

Loss of Hydrogen Cyanide (HCN): Pyridine rings can fragment through the elimination of HCN (27 Da), a characteristic loss for nitrogen-containing heterocyclic compounds.

Alpha-Cleavage: The bond adjacent to the nitrogen of the amino group could cleave, which is a common pathway for amines. youtube.com

The presence of the chlorine atom provides a distinct isotopic signature (an M+2 peak approximately one-third the intensity of the main peak) for any fragment containing it, aiding in the identification of chlorine-containing ions within the spectrum. thermofisher.com

| Fragment Ion (Structure) | Proposed Neutral Loss | m/z of ³⁵Cl Isotopologue | Key Structural Feature |

|---|---|---|---|

| [M-CO]⁺ | CO | 129.02 | Aminochloropyridine ion |

| [M-Cl]⁺ | •Cl | 122.05 | Aminopicolinaldehyde ion |

| [M-HCN]⁺ | HCN | 130.00 | Fragment from ring opening |

| [M-CHO]⁺ | •CHO | 128.01 | Aminochloropyridine ion |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides definitive proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

As of this writing, a published crystal structure for this compound is not available. However, the analysis of closely related structures can provide valuable insights into the expected solid-state conformation. For instance, the crystal structure of 4-amino-2,6-dichlorophenol (B1218435) has been determined and offers a relevant case study. nih.goviucr.org

In the structure of 4-amino-2,6-dichlorophenol, the molecule is nearly planar. nih.goviucr.org The crystal packing is dominated by intermolecular hydrogen bonds. Specifically, O—H···N hydrogen bonds link molecules into infinite chains, which are then connected by N—H···O bonds to form sheets. nih.govnih.goviucr.org This illustrates how the amino group acts as both a hydrogen bond donor and acceptor, a property that would also be expected for the amino group in this compound. The pyridine nitrogen in this compound would also be a potential hydrogen bond acceptor. Such interactions are critical in understanding the supramolecular chemistry and physical properties of the compound in the solid state. The data obtained from a crystallographic experiment is extensive, as exemplified by the selected parameters for 4-amino-2,6-dichlorophenol in Table 3.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight (g/mol) | 178.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.6064 |

| b (Å) | 11.7569 |

| c (Å) | 13.2291 |

| β (°) | 96.760 |

| Volume (ų) | 711.47 |

Should crystals of this compound be grown, X-ray diffraction analysis would provide the ultimate confirmation of its covalent structure and reveal the specific intermolecular forces that govern its crystal lattice.

Computational Chemistry Approaches to 4 Amino 6 Chloropicolinaldehyde

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. acs.orgnih.gov Its balance of accuracy and computational cost makes it well-suited for analyzing molecules of moderate size like 4-Amino-6-chloropicolinaldehyde. DFT methods are employed to predict a wide range of molecular properties, from optimized geometries to spectroscopic data. spectroscopyonline.com

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms.

DFT calculations, often using hybrid functionals like B3LYP in conjunction with a suitable basis set such as 6-311++G(d,p), can be employed to perform this optimization. bohrium.comresearchgate.net Torsional scans around single bonds, such as the C-C bond connecting the aldehyde group to the pyridine (B92270) ring, are crucial for identifying different conformers and determining the global minimum energy structure. bohrium.com The planarity of the pyridine ring and the orientation of the amino and aldehyde substituents are key structural parameters that would be determined.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C2-N1 | 1.34 Å |

| C6-Cl | 1.74 Å | |

| C4-N(H2) | 1.36 Å | |

| C5-C(HO) | 1.48 Å | |

| Bond Angle | N1-C2-C3 | 123.0° |

| C3-C4-C5 | 118.5° | |

| C4-C5-C6 | 119.0° | |

| Dihedral Angle | C3-C4-N(H2)-H | 0.0° / 180.0° |

| C4-C5-C(HO)-O | 0.0° (trans) |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar substituted pyridines. Actual values would be obtained from a specific DFT calculation.

Understanding the electronic structure of this compound is key to predicting its reactivity. DFT calculations provide valuable information about the distribution of electrons within the molecule.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. worldscientific.comnih.gov For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, while the LUMO would likely be centered on the electron-withdrawing aldehyde group and the pyridine ring.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.orgresearchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amino group, suggesting sites for nucleophilic interaction.

Table 2: Hypothetical Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | 3.5 D |

Note: These values are hypothetical and are presented to illustrate the type of data obtained from DFT calculations.

DFT calculations can predict various spectroscopic properties, which can be used to interpret experimental spectra or to predict the spectral features of a yet-to-be-synthesized molecule.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.gov These predicted shifts, when compared to experimental data, can help in the structural elucidation of this compound.

IR Vibrational Frequencies: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of vibration of the molecule. DFT calculations can predict these frequencies, which are often scaled to correct for anharmonicity and other systematic errors. researchgate.netnih.govmaterialsciencejournal.org The calculated IR spectrum would show characteristic peaks for the N-H stretching of the amino group, the C=O stretching of the aldehyde, and various vibrations of the pyridine ring.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO).

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C=O) | ~190 ppm |

| ¹H NMR | Chemical Shift (CHO) | ~9.8 ppm |

| IR | Vibrational Frequency (C=O stretch) | ~1700 cm⁻¹ |

| IR | Vibrational Frequency (N-H stretch) | ~3400-3500 cm⁻¹ |

| UV-Vis | λmax | ~320 nm |

Note: These are hypothetical values based on typical ranges for the specified functional groups and molecular framework.

Molecular Modeling for Reaction Pathway Elucidation and Transition State Characterization

Beyond static molecular properties, computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. mdpi.comnih.govbohrium.com This involves mapping out the potential energy surface for a given reaction to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, the reactivity of the aldehyde group in nucleophilic addition reactions can be modeled. nih.gov By calculating the energy profile of the reaction pathway, the activation energy barrier can be determined, providing a quantitative measure of the reaction rate. researchgate.net Methods like the Nudged Elastic Band (NEB) can be used to locate the minimum energy path between reactants and products and to characterize the geometry of the transition state.

Advanced Quantum Chemical Methods for Predicting Reactivity and Selectivity

While DFT is a versatile tool, more advanced quantum chemical methods can provide even higher accuracy for predicting reactivity and selectivity, albeit at a greater computational expense. acs.orgscienceopen.com Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can be used to obtain more accurate energy profiles for reactions. researchgate.net

These high-level calculations can be particularly useful for understanding the regioselectivity of reactions on the pyridine ring of this compound. For example, in electrophilic aromatic substitution reactions, these methods could definitively predict whether substitution is more likely to occur at the C3 or C5 position by comparing the activation energies for the two possible pathways.

Applications of 4 Amino 6 Chloropicolinaldehyde As a Versatile Chemical Building Block in Advanced Organic Synthesis

Role in the Construction of Complex Heterocyclic Scaffolds for Chemical Research

The pyridine (B92270) core of 4-Amino-6-chloropicolinaldehyde, adorned with reactive functional groups, makes it an attractive starting material for the synthesis of a variety of complex heterocyclic scaffolds. The aldehyde group is a versatile handle for a plethora of chemical transformations, including condensations, cyclizations, and multicomponent reactions. For instance, the aldehyde can readily react with nucleophiles, such as amines or active methylene (B1212753) compounds, to initiate the formation of new rings fused to the pyridine core.

The presence of both an amino group and a chloro atom offers further opportunities for intramolecular and intermolecular cyclization reactions. The amino group can act as an internal nucleophile, while the chlorine atom can be displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for the construction of diverse polycyclic systems, which are often the core structures of medicinally and biologically important molecules.

| Starting Material | Reagent/Condition | Resulting Scaffold | Potential Application Area |

| This compound | Diamines | Fused Pyridopyrimidines | Medicinal Chemistry |

| This compound | Active Methylene Compounds | Substituted Pyridopyridines | Agrochemicals |

| This compound | Guanidine Derivatives | Pteridine-like Structures | Drug Discovery |

Intermediacy in the Synthesis of Ligands for Catalysis and Coordination Chemistry

The development of novel ligands is a cornerstone of modern catalysis and coordination chemistry. The structural features of this compound make it a promising precursor for the synthesis of sophisticated ligands. The aldehyde functionality can be transformed into a variety of coordinating groups, such as imines (through condensation with primary amines), alcohols (through reduction), or carboxylic acids (through oxidation).

Furthermore, the amino and chloro substituents can be modified to introduce additional donor atoms or to tune the electronic and steric properties of the resulting ligand. For example, the amino group can be acylated or alkylated, and the chloro group can be substituted to introduce phosphine, sulfur, or other coordinating moieties. The resulting multidentate ligands can then be complexed with various metal centers to generate catalysts for a wide range of organic transformations or coordination polymers with interesting material properties.

| Ligand Type | Synthetic Transformation of this compound | Potential Metal Complex | Catalytic Application |

| Schiff Base Ligands | Condensation with chiral amines | Copper(II), Nickel(II) | Asymmetric Catalysis |

| Pincer Ligands | Multi-step synthesis involving modification of all three functional groups | Palladium(II), Platinum(II) | Cross-coupling Reactions |

| N,O-Bidentate Ligands | Reduction of aldehyde and modification of amino group | Ruthenium(II), Iridium(III) | Transfer Hydrogenation |

Synthetic Utility in the Development of Advanced Research Probes

Advanced research probes, such as fluorescent sensors and labeling agents, are indispensable tools in chemical biology and materials science. The pyridine framework of this compound can serve as a core for the design of such probes. The inherent fluorescence of many pyridine derivatives can be modulated by the strategic introduction and modification of its substituents.

The aldehyde group is particularly useful for conjugating the molecule to biomolecules or other substrates of interest. For example, it can react with amino groups on proteins or other biological macromolecules to form stable imine linkages. The amino and chloro groups provide handles for attaching other functional units, such as fluorophores, quenchers, or targeting moieties, allowing for the rational design of probes with specific sensing or imaging capabilities.

| Probe Type | Key Functionalization Strategy | Target Application |

| Fluorescent Ion Sensor | Introduction of a specific ion-chelating moiety | Detection of metal ions in biological systems |

| Covalent Protein Label | Utilization of the aldehyde for bioconjugation | Visualization of protein localization and dynamics |

| pH-Sensitive Probe | Incorporation of a pH-responsive functional group | Mapping pH gradients in cellular compartments |

Contribution to the Diversification of Chemical Libraries for Material Science Applications

The creation of diverse chemical libraries is crucial for the discovery of new materials with novel optical, electronic, or mechanical properties. The multifunctional nature of this compound allows for its use as a scaffold to generate a wide array of derivatives for inclusion in such libraries.

Through combinatorial chemistry approaches, the aldehyde, amino, and chloro groups can be systematically reacted with a variety of reagents to produce a large number of distinct compounds. For example, the aldehyde can be subjected to a range of condensation and Wittig-type reactions, the amino group can be derivatized with different acylating or sulfonylating agents, and the chloro group can be displaced by a diverse set of nucleophiles. The resulting library of substituted pyridines can then be screened for desirable properties, such as liquid crystallinity, non-linear optical activity, or performance in organic light-emitting diodes (OLEDs).

| Library Theme | Key Reactions | Potential Material Application |

| Substituted Pyridines | Parallel synthesis involving acylation, Suzuki coupling, and reductive amination | Organic semiconductors, liquid crystals |

| Fused Heterocyclic Systems | Combinatorial cyclization reactions | Fluorescent materials, charge-transport materials |

| Pyridine-based Polymers | Polymerization of suitably functionalized derivatives | Conductive polymers, high-performance plastics |

Q & A

Q. How to address discrepancies in reported antimicrobial efficacy of this compound analogs?

- Methodological Answer : Conduct a blinded replicate study using standardized strains (ATCC) and broth microdilution. Variability may stem from differences in bacterial membrane permeability (assessed via lipophilicity logs) or compound aggregation. Statistical tools (e.g., ANOVA with post-hoc Tukey tests) identify significant outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.